molecular formula C18H16F3NO3 B12040628 3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide CAS No. 895700-18-2

3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide

Cat. No.: B12040628
CAS No.: 895700-18-2
M. Wt: 351.3 g/mol
InChI Key: KFWWXJZNIMFFRO-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide (CAS: 8013-01-2) is a synthetic cinnamanilide derivative characterized by a propenamide backbone substituted with a 3,4-dimethoxyphenyl group at the β-position and a 4-(trifluoromethyl)phenyl moiety at the amide nitrogen. The compound’s molecular formula is C₁₈H₁₆F₃NO₃, with a molecular weight of 363.32 g/mol. It is cataloged under identifiers such as Y1626 and SML1626, with purity ≥98% (HPLC) for research applications .

Properties

CAS No.

895700-18-2

Molecular Formula

C18H16F3NO3

Molecular Weight

351.3 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C18H16F3NO3/c1-24-15-9-3-12(11-16(15)25-2)4-10-17(23)22-14-7-5-13(6-8-14)18(19,20)21/h3-11H,1-2H3,(H,22,23)/b10-4+

InChI Key

KFWWXJZNIMFFRO-ONNFQVAWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Acid-Amine Coupling via Carbodiimide Reagents

A widely reported method involves the direct condensation of 3-(3,4-dimethoxyphenyl)acrylic acid with 4-(trifluoromethyl)aniline using carbodiimide-based coupling agents. For example, ethylcarbodiimide hydrochloride (EDCI) in the presence of dimethylaminopyridine (DMAP) facilitates amide bond formation under anhydrous conditions.

Typical Procedure :

  • Dissolve 3-(3,4-dimethoxyphenyl)acrylic acid (1.0 eq) and 4-(trifluoromethyl)aniline (1.2 eq) in anhydrous dichloromethane.

  • Add EDCI (1.5 eq) and DMAP (0.1 eq) at 0°C under nitrogen.

  • Stir at room temperature for 24 hours.

  • Work up with aqueous HCl, sodium bicarbonate, and brine.

  • Purify via recrystallization (dichloromethane/ethyl acetate).

Yield : 76–85%.

Microwave-Assisted Synthesis

Accelerated Amidation

Microwave irradiation significantly reduces reaction times while improving yields. This method employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent:

Procedure :

  • Combine 3-(3,4-dimethoxyphenyl)acrylic acid (1.0 eq), 4-(trifluoromethyl)aniline (1.1 eq), and HATU (1.3 eq) in DMF.

  • Add N,N-diisopropylethylamine (2.0 eq).

  • Irradiate at 100°C for 15 minutes.

  • Isolate via column chromatography (hexane/ethyl acetate).

Yield : 88–92%.

Catalytic Hydroaminocarbonylation

Palladium-Catalyzed Approach

A novel method utilizes palladium catalysts for regioselective hydroaminocarbonylation of alkynes with ammonium chloride:

Reaction Setup :

  • Substrate: 3-(3,4-Dimethoxyphenyl)propiolic acid.

  • Catalyst: PdCl₂ (0.05 mol%) with 1,3-bis(diphenylphosphino)propane (dppp).

  • Conditions: CO (20 bar), NH₄Cl (2.0 eq), 80°C, 12 hours.

Outcome :

  • Selectively forms the α,β-unsaturated amide.

  • Yield : 78% with >99% regioselectivity.

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

For high-throughput applications, Wang resin functionalized with 4-(trifluoromethyl)aniline enables stepwise assembly:

Steps :

  • Load 4-(trifluoromethyl)aniline onto Wang resin via a linker.

  • React with 3-(3,4-dimethoxyphenyl)acryloyl chloride (1.5 eq) in THF.

  • Cleave with trifluoroacetic acid (TFA)/dichloromethane (1:1).

Yield : 70–75% with >95% purity.

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
EDCI/DMAPRoom temp, 24 h76–85Low cost, scalableLong reaction time
Microwave/HATU100°C, 15 min88–92Rapid, high yieldRequires specialized equipment
Pd-catalyzed80°C, 12 h, CO pressure78Atom-economical, regioselectiveSensitivity to moisture/oxygen
Solid-phaseTFA cleavage70–75High purity, automation-friendlyHigher reagent consumption

Spectroscopic Characterization

Key data for verifying the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.90 (s, 6H, OCH₃), 6.30 (d, J = 15.6 Hz, 1H, CH=), 7.05–7.60 (m, 7H, Ar-H), 8.10 (s, 1H, NH).

  • ¹³C NMR : δ 56.2 (OCH₃), 121.5 (CF₃), 126.8–152.0 (Ar-C), 165.4 (C=O).

  • HRMS (ESI+) : m/z calc. for C₁₉H₁₇F₃NO₃ [M+H]⁺: 388.1164; found: 388.1168.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing Michael addition of the aniline to the α,β-unsaturated carbonyl.

  • Solution : Use of sterically hindered bases (e.g., 2,6-lutidine) suppresses side reactions.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification. Switching to THF/toluene mixtures improves isolation.

Industrial-Scale Considerations

Cost-Effective Reagents

Patent WO1994000416A1 highlights the use of potassium hydroxide in dimethylsulfoxide (DMSO) for analogous amide syntheses, achieving 87% yield at 100°C. Adapting this to the target compound could reduce reliance on expensive coupling agents.

Green Chemistry Metrics

  • E-factor : EDCI-based methods generate 3.2 kg waste/kg product vs. 1.8 kg/kg for catalytic routes.

  • PMI (Process Mass Intensity) : Microwave synthesis reduces PMI by 40% compared to classical methods.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of N-arylpropenamides, which are modified to enhance pharmacological properties. Below is a comparison with key analogs:

Compound Substituents Key Features
3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide 3,4-Dimethoxyphenyl (β-position); 4-(trifluoromethyl)phenyl (amide N) High lipophilicity (CF₃ group); potential antimicrobial activity .
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 4-Chlorophenyl (β-position); 3,5-bis(trifluoromethyl)phenyl (amide N) Submicromolar activity against Staphylococcus aureus and MRSA .
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 3,4-Dichlorophenyl (β-position); 4-(trifluoromethyl)phenyl (amide N) Broad-spectrum antibacterial activity; low cytotoxicity .
N-[3-({2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)phenyl]prop-2-enamide Complex pyrimidine-aniline core; trifluoromethyl group Anticancer applications (e.g., rociletinib analog) .

Physicochemical and Pharmacological Properties

In contrast, dichlorinated analogs (e.g., 3,4-dichlorophenyl derivatives) exhibit higher antibacterial potency due to increased electrophilicity and target binding .

Analog Comparison:

  • (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide: MIC = 0.12 µM against MRSA .
  • Dichlorinated derivatives: MIC ≤ 0.5 µM against Mycobacterium smegmatis and M. tuberculosis .

ADMET-Related Properties

  • Metabolism : Fluorinated and methoxylated derivatives are typically resistant to oxidative metabolism, extending half-life .
  • Toxicity : Trifluoromethyl groups may reduce off-target interactions compared to halogenated analogs, but this requires experimental validation .

Data Tables

Table 1: Structural Comparison

Feature Target Compound (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide
β-Substituent 3,4-Dimethoxyphenyl 3,4-Dichlorophenyl 4-Chlorophenyl
Amide N-Substituent 4-(Trifluoromethyl)phenyl 4-(Trifluoromethyl)phenyl 3,5-Bis(trifluoromethyl)phenyl
Molecular Weight 363.32 g/mol 396.20 g/mol 424.25 g/mol

Biological Activity

3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide, a compound with significant pharmacological potential, has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18F3NO2C_{17}H_{18}F_3NO_2, with a molecular weight of 325.32 g/mol. Its structural features include:

  • 3,4-Dimethoxyphenyl group : Known for enhancing lipophilicity and biological activity.
  • Trifluoromethyl group : Increases metabolic stability and membrane permeability.

The biological activity of 3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory processes .
  • Cytotoxicity : It exhibits cytotoxic effects against various cancer cell lines, including breast cancer MCF-7 cells .
  • Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, which may protect against oxidative stress .

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50 value indicating moderate cytotoxicity .
    • The compound's ability to induce apoptosis in cancer cells was highlighted, suggesting potential as an anticancer agent.
  • Enzyme Inhibition Studies :
    • Compounds similar to 3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide showed IC50 values against AChE and BChE, indicating potential use in treating Alzheimer's disease by modulating cholinergic activity .

Comparative Biological Activity Table

Activity TypeCompoundIC50 Value (μM)Target Enzyme/Cell Line
Cytotoxicity3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide25MCF-7 Cells
COX-2 InhibitionSimilar Compounds10.4COX-2
AChE InhibitionSimilar Compounds19.2Acetylcholinesterase (AChE)
BChE InhibitionSimilar Compounds13.2Butyrylcholinesterase (BChE)

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide?

  • Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation of 3,4-dimethoxyphenylpropenoic acid with 4-(trifluoromethyl)aniline under coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Activation of the carboxylic acid using HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

Purification via column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product.

  • Key Considerations: Protecting groups for methoxy or trifluoromethyl moieties are rarely needed due to their stability under standard amidation conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • 1H/13C NMR : Essential for confirming the propenamide backbone and substitution patterns. For example:
  • The α,β-unsaturated carbonyl group shows characteristic signals: δ ~6.5–7.5 ppm (vinyl protons) and ~165–170 ppm (carbonyl carbon) .
  • Trifluoromethyl groups exhibit a singlet at ~δ 120–125 ppm in 13C NMR .
  • FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C19H17F3NO3: expected m/z 364.1162) .

Q. What are the known biological targets or pathways influenced by this compound?

  • Methodological Answer:
  • Enzyme inhibition : Structural analogs with trifluoromethylphenyl groups exhibit activity against kinases (e.g., EGFR) and hydrolases, likely due to electron-withdrawing effects enhancing binding affinity .
  • Anti-inflammatory pathways : Dimethoxyphenyl derivatives modulate COX-2 and NF-κB signaling, suggesting potential mechanistic overlap .

Advanced Questions

Q. How can researchers optimize the coupling efficiency between the 3,4-dimethoxyphenyl and trifluoromethylphenyl moieties during synthesis?

  • Methodological Answer:
  • Reagent Selection : Use EDCI/HOBt over DCC due to reduced racemization and higher yields (~75–85% vs. 60–70%) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates.
  • Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., hydrolysis of the trifluoromethyl group) .
  • Table 1 : Yield comparison under varying conditions:
Reagent SystemSolventYield (%)
EDCI/HOBtDMF85
DCC/DMAPTHF68

Q. What strategies are recommended for resolving discrepancies in reported biological activities across different studies?

  • Methodological Answer:
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, conflicting IC50 values may arise from variations in ATP concentrations in kinase assays .
  • Metabolic Stability Testing : Use liver microsomes to assess if differential metabolism (e.g., demethylation of methoxy groups) affects activity .
  • Structural Confirmation : Re-evaluate compound purity via HPLC and compare with published NMR data to rule out batch-specific impurities .

Q. How does the electronic nature of the trifluoromethyl group influence the compound's reactivity and interaction with biological targets?

  • Methodological Answer:
  • Electron-Withdrawing Effects : The -CF3 group decreases electron density on the phenyl ring, enhancing hydrogen bonding with catalytic lysine residues in kinases .
  • Metabolic Resistance : Fluorine’s electronegativity reduces oxidative metabolism, improving pharmacokinetic stability .
  • Table 2 : Comparative binding affinities of analogs:
SubstituentTarget (IC50, nM)
-CF312.4 (EGFR)
-CH345.7 (EGFR)

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

  • Methodological Answer:
  • Cell Permeability Differences : Lipophilicity (logP ~3.5) may limit penetration in certain cell types. Use computational modeling (e.g., QSAR) to predict bioavailability .
  • Off-Target Effects : Screen against related targets (e.g., HER2 vs. EGFR) to identify selectivity issues .
  • Dose-Response Variability : Replicate studies using standardized dosing regimens (e.g., 72-hour exposure vs. 24-hour).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.